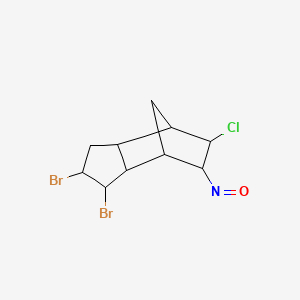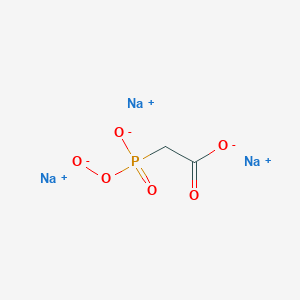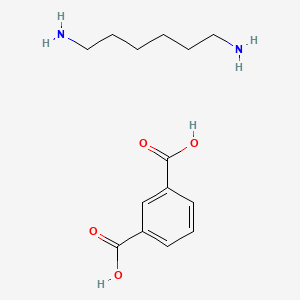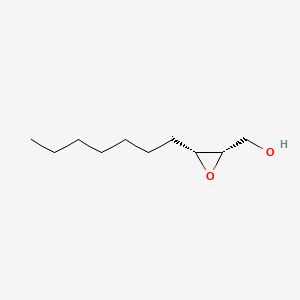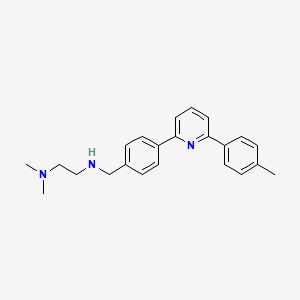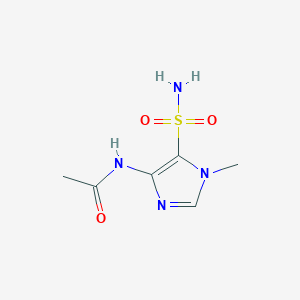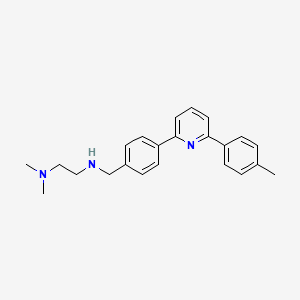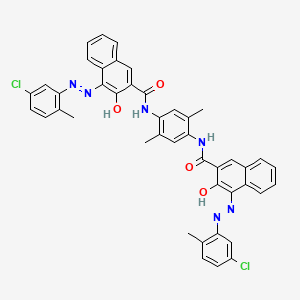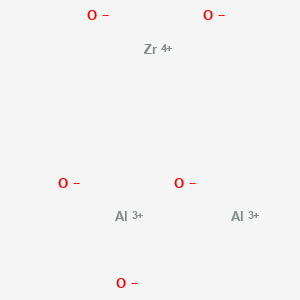
dialuminum;oxygen(2-);zirconium(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dialuminum;oxygen(2-);zirconium(4+) is a compound with the molecular formula Al₂H₆O₅Zr. It is known for its unique properties and applications in various fields, including materials science and industrial chemistry. This compound is a combination of aluminum, oxygen, and zirconium, which gives it distinct characteristics that make it valuable for specific applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of dialuminum;oxygen(2-);zirconium(4+) typically involves the reaction of aluminum oxide with zirconium oxide under high-temperature conditions. One common method is the sol-gel process, where aluminum salts are dissolved in an aqueous solution, followed by the addition of zirconium salts. The solution is then concentrated until it becomes viscous, allowing for fiber formation. The formed fibers are dried and annealed, resulting in the decomposition of the initial aluminum salts to give aluminum oxide, which then reacts with zirconium oxide to form the desired compound .
Industrial Production Methods
In industrial settings, dialuminum;oxygen(2-);zirconium(4+) can be produced using high-temperature fusion and reduction processes. The raw materials, aluminum oxide and zirconium oxide, are mixed and subjected to high temperatures in a specialized furnace. This process results in the formation of a compact and durable substance that can be used in various applications .
化学反应分析
Types of Reactions
Dialuminum;oxygen(2-);zirconium(4+) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides of aluminum and zirconium.
Reduction: It can be reduced to form lower oxidation states of aluminum and zirconium.
Substitution: The compound can undergo substitution reactions where one or more of its components are replaced by other elements or compounds.
Common Reagents and Conditions
Common reagents used in the reactions of dialuminum;oxygen(2-);zirconium(4+) include strong oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The reactions typically occur under high-temperature conditions to facilitate the necessary chemical transformations .
Major Products Formed
The major products formed from the reactions of dialuminum;oxygen(2-);zirconium(4+) include various oxides and sub-oxides of aluminum and zirconium, depending on the specific reaction conditions and reagents used .
科学研究应用
Dialuminum;oxygen(2-);zirconium(4+) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.
Biology: The compound is studied for its potential use in biological systems, including as a component in biomaterials.
Medicine: Research is ongoing to explore its use in medical devices and implants due to its biocompatibility.
Industry: It is used in the production of high-temperature ceramics, abrasives, and refractories.
作用机制
The mechanism by which dialuminum;oxygen(2-);zirconium(4+) exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to act as a catalyst in various chemical reactions, facilitating the transformation of reactants into products. In biological systems, its biocompatibility and stability make it suitable for use in medical implants and devices .
相似化合物的比较
Similar Compounds
Aluminum zirconate: Similar in composition but with different structural properties.
Zirconium oxide: Known for its high strength and corrosion resistance, used in similar applications.
Aluminum oxide: Commonly used in ceramics and refractories, but lacks the unique properties imparted by the addition of zirconium.
Uniqueness
Dialuminum;oxygen(2-);zirconium(4+) stands out due to its combination of aluminum and zirconium, which imparts unique properties such as high strength, corrosion resistance, and biocompatibility. These characteristics make it valuable for specialized applications in various fields .
属性
分子式 |
Al2O5Zr |
|---|---|
分子量 |
225.18 g/mol |
IUPAC 名称 |
dialuminum;oxygen(2-);zirconium(4+) |
InChI |
InChI=1S/2Al.5O.Zr/q2*+3;5*-2;+4 |
InChI 键 |
GGDKOXQCDTUUIG-UHFFFAOYSA-N |
规范 SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Zr+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile](/img/structure/B12791326.png)
